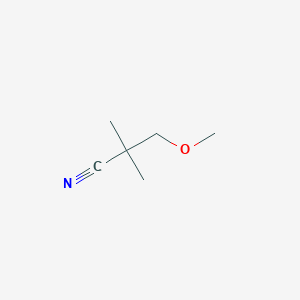
ent-Calindol Hydrochloride
Descripción general
Descripción
ent-Calindol Hydrochloride: is a calcimimetic compound that acts on the calcium-sensing receptor. It is a positive allosteric modulator of the human calcium receptor, which activates an extracellular ligand-binding domain-deleted, Rhodopsin-like, seven-transmembrane structure in the absence of calcium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ent-Calindol Hydrochloride involves the reaction of (1S)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine with hydrochloric acid. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the purity and yield of the compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and precise control of reaction conditions to maintain consistency and quality. The compound is then purified and packaged for research and industrial use .
Análisis De Reacciones Químicas
Types of Reactions: : ent-Calindol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed: : The major products formed from these reactions include modified versions of this compound with enhanced or altered properties. These products are used in various research and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, ent-Calindol Hydrochloride is used as a positive allosteric modulator of the calcium-sensing receptor. It helps in studying the receptor’s structure and function, as well as in developing new compounds with similar or enhanced properties .
Biology: : In biology, the compound is used to study calcium signaling pathways and their role in various cellular processes. It helps in understanding how calcium ions regulate cellular functions and how disruptions in these pathways can lead to diseases .
Medicine: : In medicine, this compound is used in research to develop new treatments for diseases related to calcium signaling, such as osteoporosis and cardiovascular diseases. It helps in identifying potential drug targets and in developing new therapeutic agents .
Industry: : In the industry, the compound is used in the development of new materials and products that require precise control of calcium signaling. It is also used in quality control and testing of products that involve calcium signaling pathways .
Mecanismo De Acción
Mechanism of Action: : ent-Calindol Hydrochloride exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor. It binds to the receptor and enhances its sensitivity to calcium ions, leading to increased receptor activation and signaling .
Molecular Targets and Pathways: : The primary molecular target of this compound is the calcium-sensing receptor. The compound enhances the receptor’s sensitivity to calcium ions, leading to increased activation of downstream signaling pathways. These pathways regulate various cellular processes, including calcium homeostasis, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: : ent-Calindol Hydrochloride is unique in its ability to act as a positive allosteric modulator of the calcium-sensing receptor. Other similar compounds include Calindol Hydrochloride, Cinacalcet Hydrochloride, and Evocalcet. These compounds also modulate the calcium-sensing receptor but differ in their potency, selectivity, and mechanism of action .
List of Similar Compounds
Calindol Hydrochloride: A potent orthosteric modulator of the calcium-sensing receptor.
Cinacalcet Hydrochloride: An allosteric modulator of the calcium-sensing receptor used in the treatment of parathyroid diseases.
Evocalcet: An activating agent of the calcium-sensing receptor used in studies related to calcium signaling.
Propiedades
IUPAC Name |
N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B27888.png)






![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)





![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
